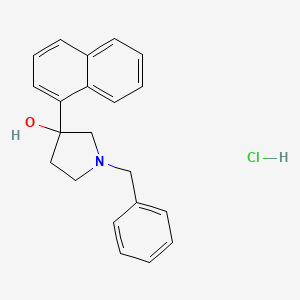![molecular formula C16H17Cl2NO2S3 B5103019 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5103019.png)
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide, also known as DBeQ, is a small molecule inhibitor that has been extensively studied in recent years due to its potential applications in scientific research. DBeQ is a member of the benzenesulfonamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide works by inhibiting the activity of the heat shock protein 90 (Hsp90) chaperone complex, which is involved in the folding and stabilization of a variety of client proteins, including many oncogenic proteins. By inhibiting Hsp90, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide destabilizes these client proteins and leads to their degradation, ultimately resulting in cancer cell death.
Biochemical and physiological effects:
In addition to its anticancer activity, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, and it has also been shown to have anti-inflammatory effects. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide for lab experiments is its potency and specificity. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been shown to be a highly potent inhibitor of Hsp90, with an IC50 value in the nanomolar range. It is also highly specific for Hsp90, with little to no activity against other heat shock proteins. However, one limitation of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide. One area of interest is the development of more potent and selective Hsp90 inhibitors based on the structure of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide. Another area of interest is the investigation of the role of Hsp90 in other diseases and conditions, such as neurodegenerative diseases and cardiovascular disease. Additionally, the potential use of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide as a therapeutic agent in human clinical trials is an area of active investigation.
Méthodes De Synthèse
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methylthiobenzenesulfonyl chloride with 3,4-dichlorobenzyl mercaptan in the presence of a base. Other methods involve the use of palladium-catalyzed cross-coupling reactions or the use of microwave irradiation.
Applications De Recherche Scientifique
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to play a key role in cancer recurrence and metastasis.
Propriétés
IUPAC Name |
N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2S3/c1-22-13-3-5-14(6-4-13)24(20,21)19-8-9-23-11-12-2-7-15(17)16(18)10-12/h2-7,10,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWMOTLZUHEVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5102937.png)
![2,4-dichloro-6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5102954.png)

![4-(4-methoxy-2-nitrophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102959.png)
![2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5102975.png)

![1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene](/img/structure/B5102998.png)
![3-allyl-5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102999.png)
![6-isobutoxy-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5103003.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)
![3-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5103034.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)
